4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine
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Overview
Description
4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a thiazole derivative under controlled conditions. The reaction may involve the use of catalysts such as sodium ethylate in ethanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(methylsulfanyl)quinoline: Shares the thiazole ring and sulfur-containing substituents.
4-Hydroxy-2-quinolones: Similar in terms of heterocyclic structure and biological activity.
Uniqueness
4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
365428-86-0 |
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Molecular Formula |
C17H17N3S2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
4-[2-ethyl-4-(4-methylsulfanylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H17N3S2/c1-3-15-20-16(11-4-6-13(21-2)7-5-11)17(22-15)12-8-9-19-14(18)10-12/h4-10H,3H2,1-2H3,(H2,18,19) |
InChI Key |
NAVRSMWCUPZKDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
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